|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14]>C1C=CC=CC=1>[C:12]([O:4][CH2:3][CH2:2][Br:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
46.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
|
Name
|
|
|
Quantity
|
29.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while being stirred with a stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
An egg-plant type flask which contained
|
|
Type
|
CUSTOM
|
|
Details
|
was capped with a rubber plug
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrochloride was removed by suction filtration
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed three times with water (300 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract the unreacted substance
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a conical flask
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated by an evaporator under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
purified by vacuum distillation
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCBr
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.8 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |